molecular formula C25H30N4O3S B3313348 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946358-78-7

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313348
CAS No.: 946358-78-7
M. Wt: 466.6 g/mol
InChI Key: MQFMCFUAABNZLE-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidine group and linked to a para-substituted phenyl ring. The compound’s molecular formula is C₂₅H₃₀N₄O₃S (molecular weight: 466.6) . Key physicochemical properties include a calculated logP of 5.66, polar surface area of 72.9 Ų, and low aqueous solubility (logSw = -5.63) . Its design integrates a sulfonamide pharmacophore with a lipophilic pyridazine-piperidine moiety, likely targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-11-13-29(14-12-17)25-10-9-22(26-27-25)20-5-7-21(8-6-20)28-33(30,31)24-16-18(2)23(32-4)15-19(24)3/h5-10,15-17,28H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMCFUAABNZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration . The process begins with the acylation of a benzene derivative, followed by reduction to convert the acyl group to an alkane. Subsequent nitration introduces a nitro group, which is then reduced to an amine. The final step involves sulfonamide formation through the reaction of the amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight logP Polar Surface Area (Ų) Key Substituents Notable Features
Target Compound 466.6 5.66 72.9 4-Methoxy-2,5-dimethylbenzene sulfonamide; 4-methylpiperidine-pyridazine linkage Achiral, high lipophilicity
Positional Isomer (3-[6-(4-Methylpiperidin-1-yl)Pyridazin-3-yl]Phenyl analog) 466.6 5.66 72.9 Meta-substituted phenyl ring Altered spatial orientation
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide 589.1 N/A N/A Chromen-4-one, fluorophenyl, pyrazolopyrimidine Higher molecular weight, MP 175–178°C
4-Methoxy-N-(2-Methoxy-5-Morpholin-4-ylsulfonylphenyl)Benzenesulfonamide N/A N/A N/A Dual sulfonamide groups, morpholine ring Increased polarity
4-Fluoro-N-[4-Methoxy-3-(1-Methylpiperidin-4-ylamino)Phenyl]Benzenesulfonamide N/A N/A N/A Fluoro substituent, 1-methylpiperidine-amino group Enhanced electronic effects

Positional Isomer (Meta-Substituted Phenyl Analog)

The positional isomer (3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl analog) shares identical molecular weight and logP with the target compound but differs in the phenyl substitution site (meta vs. para) . This positional shift may alter binding interactions in biological targets (e.g., enzymes or transporters) by changing the spatial arrangement of the pyridazine-piperidine moiety relative to the sulfonamide group. Para substitution typically allows for linear molecular conformations, which may enhance binding to deep hydrophobic pockets, while meta substitution could favor interactions with shallower binding sites.

Chromenone-Containing Sulfonamide (Example 53, )

This compound incorporates a chromen-4-one scaffold and fluorinated aromatic rings, resulting in a higher molecular weight (589.1) and melting point (175–178°C) . The chromenone and fluorine substituents likely improve metabolic stability and π-π stacking interactions but may reduce solubility compared to the target compound. The absence of logP data limits direct comparisons, but the fluorophenyl groups could lower logP relative to the target’s 5.66, balancing lipophilicity and polarity.

Dual Sulfonamide Derivative ()

The 4-methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide features two sulfonamide groups and a morpholine ring . In contrast, the target compound’s single sulfonamide and 4-methylpiperidine group prioritize lipophilicity for membrane penetration.

Fluoro-Substituted Piperidine Sulfonamide ()

4-Fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide introduces a fluorine atom and a 1-methylpiperidine-amino group . Fluorine’s electronegativity may enhance metabolic stability and influence target binding through electron-withdrawing effects.

Implications and Limitations

While structural and physicochemical comparisons provide insights, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Key limitations include:

  • Lack of biological activity data (e.g., IC₅₀, binding affinities).
  • Incomplete solubility or stability profiles for most analogs.

Biological Activity

4-Methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This compound features a sulfonamide group, which is known for its pharmacological significance. The intricate structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • C : 25
  • H : 30
  • N : 4
  • O : 3
  • S : 1

Molecular Weight

  • 466.6 g/mol

Chemical Structure Representation

The compound can be represented as follows:

InChI=InChI 1S C25H30N4O3S c1 17 11 13 29 14 12 17 25 10 9 22 26 27 25 20 5 7 21 8 6 20 28 33 30 31 24 16 18 2 23 32 4 15 19 24 3 h5 10 15 17 28H 11 14H2 1 4H3\text{InChI}=\text{InChI 1S C25H30N4O3S c1 17 11 13 29 14 12 17 25 10 9 22 26 27 25 20 5 7 21 8 6 20 28 33 30 31 24 16 18 2 23 32 4 15 19 24 3 h5 10 15 17 28H 11 14H2 1 4H3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to mimic natural substrates, allowing it to inhibit various enzymes by blocking their active sites. This mechanism can lead to modulation of biochemical pathways relevant to disease processes.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Anticancer Activity

Recent studies suggest that compounds similar to 4-methoxy derivatives exhibit significant anticancer properties. For instance, sulfonamide compounds have been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

Research indicates that sulfonamides possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial folate synthesis pathways.

Case Study 1: Anticancer Activity

A study evaluated the effects of sulfonamide derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations, suggesting their potential as anticancer agents .

CompoundIC50 (µM)Cell Line
Compound A5.0HeLa
Compound B3.2MCF7
4-Methoxy Compound4.5A549

Case Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, the administration of sulfonamide derivatives resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The study concluded that these compounds could serve as effective anti-inflammatory agents .

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Sulfonamide A80100
Sulfonamide B7090

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-2,5-dimethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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